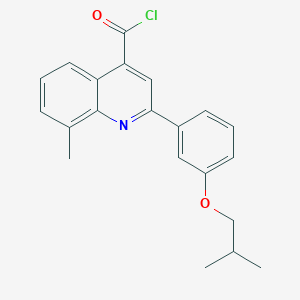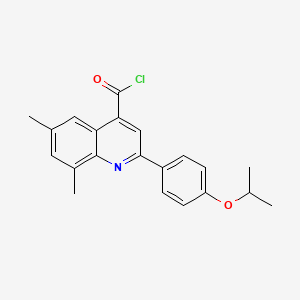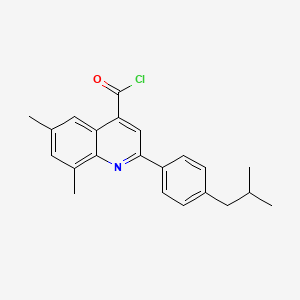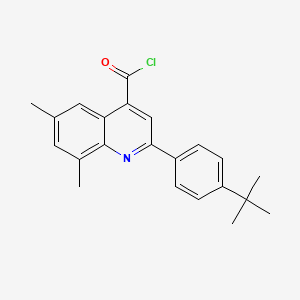
2,4-ジ-tert-ブチル-5-ニトロフェニルメチルカーボネート
概要
説明
2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate is a chemical compound with the molecular formula C16H23NO5 . It has a molecular weight of 309.36 g/mol . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3 . The canonical SMILES representation is CC©©C1=CC(=C(C=C1N+[O-])OC(=O)OC)C©©C .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 5.3 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 309.15762283 g/mol .科学的研究の応用
- イバカフトール中間体: 2,4-ジ-tert-ブチル-5-ニトロフェニルメチルカーボネートは、嚢胞性線維症の治療薬であるイバカフトールの合成における中間体として役立ちます。 イバカフトールは、呼吸器上皮における塩化物イオンの輸送を強化し、CFTR遺伝子の特定の変異を持つ患者における肺機能を改善します .
- 重水素標識変異体: この化合物の重水素標識形態(2,4-ジ-tert-ブチル-5-ニトロフェニルメチルカーボネート-d10)も研究目的で入手可能です .
有機合成と医薬品化学
Safety and Hazards
作用機序
Target of Action
It is known to be an intermediate in the synthesis of ivacaftor , a drug used in the treatment of cystic fibrosis . Ivacaftor targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein .
Mode of Action
As an intermediate in the synthesis of Ivacaftor , it may contribute to the overall mechanism of Ivacaftor, which enhances the function of the CFTR protein .
Biochemical Pathways
Ivacaftor, the drug synthesized using this compound as an intermediate, affects the chloride channel pathway by enhancing the function of the cftr protein .
Result of Action
As an intermediate in the synthesis of Ivacaftor, it may contribute to the overall effects of Ivacaftor, which include enhancing the function of the CFTR protein and improving lung function in individuals with cystic fibrosis .
生化学分析
Biochemical Properties
2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of therapeutic agents. This compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical processes. For instance, it is involved in the synthesis of Ivacaftor, where it interacts with enzymes responsible for the formation of carbonic acid methyl esters . The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, facilitating the conversion of substrates into desired products.
Cellular Effects
The effects of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of Ivacaftor, 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate affects the expression of genes involved in the regulation of ion channels, which are crucial for maintaining cellular homeostasis . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, during the synthesis of Ivacaftor, 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate binds to enzymes involved in the formation of carbonic acid methyl esters, facilitating the conversion of substrates into the final product . This binding interaction is crucial for the compound’s role in biochemical reactions and its overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate can change over time due to factors such as stability and degradation. The compound is known to be stable when stored in a sealed, dry environment at temperatures between 2-8°C . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate may exhibit toxic effects, including alterations in cellular metabolism and gene expression. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate is involved in several metabolic pathways, particularly those related to the synthesis of therapeutic agents. The compound interacts with enzymes such as carbonic anhydrases and esterases, which facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of various metabolites, ultimately influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate can impact its efficacy and potential side effects, making it an important consideration in the development of therapeutic agents.
Subcellular Localization
The subcellular localization of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in metabolic processes. Understanding the subcellular localization of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(2,4-ditert-butyl-5-nitrophenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLLAFFRJOLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693034 | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873055-55-1 | |
| Record name | 2,4-Bis(1,1-dimethylethyl)-5-nitrophenyl methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873055551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
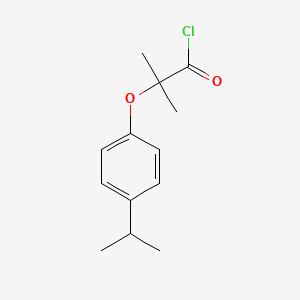
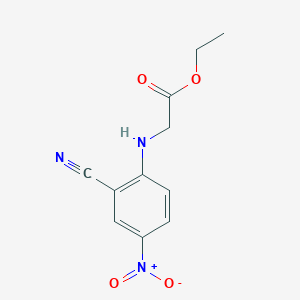
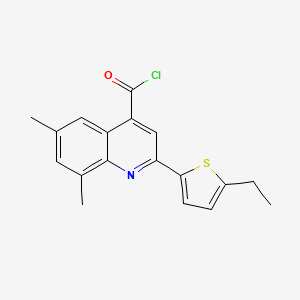
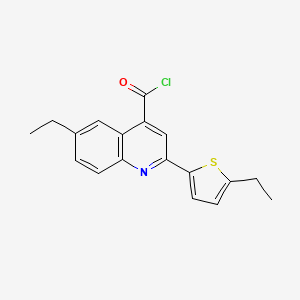
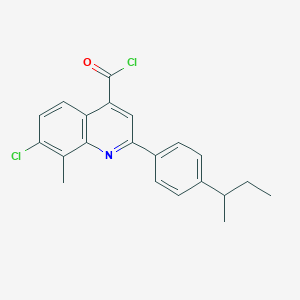

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)
